molecular formula C22H19ClN4O4 B2838876 2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953215-29-7

2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No. B2838876
M. Wt: 438.87
InChI Key: GHBBRBPVNZHBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methoxy group, and an imidazopyridazine group. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the chloro and methoxy groups might make it relatively polar, which could affect its solubility in different solvents .

Scientific Research Applications

Anticancer Activity

A study explored the anticancer potential of compounds with structural similarities to the chemical , focusing on the synthesis and cytotoxic activity of various derivatives. One compound demonstrated significant growth inhibition against several cancer cell lines, suggesting a potential pathway for anticancer drug development (Al-Sanea et al., 2020).

Antiulcer and Histamine H2-Receptor Antagonist Activities

Research into imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which share a core structure with the compound of interest, has shown promising results as histamine H2-receptor antagonists with antiulcer properties. This suggests potential applications in treating gastric disorders and peptic ulcers (Katsura et al., 1992).

Herbicidal Activity

The chloroacetamide class, to which the compound relates, includes effective herbicides for controlling annual grasses and broad-leaved weeds in various crops. This indicates potential agricultural applications in crop protection (Weisshaar & Böger, 1989).

Anticonvulsant Activity

Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which share structural features with the compound, have identified significant anticonvulsant properties, highlighting potential therapeutic applications in epilepsy and seizure disorders (Aktürk et al., 2002).

Central Nervous System (CNS) Activity

Research on substituted imidazo[1,2-b]pyridazines, related to the compound's structure, has contributed to the understanding of CNS activities, including potential anxiolytic and sedative effects. This opens avenues for the development of new CNS therapeutic agents (Barlin et al., 1992).

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. This could include experimental work to determine its physical and chemical properties, computational studies to predict its behavior, and biological testing to assess its activity .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-29-19-8-3-14(18-12-27-20(24-18)9-10-22(26-27)30-2)11-17(19)25-21(28)13-31-16-6-4-15(23)5-7-16/h3-12H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBBRBPVNZHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

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